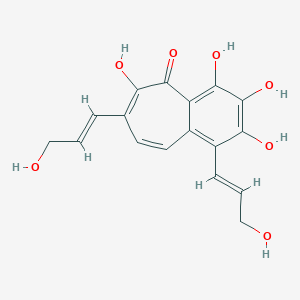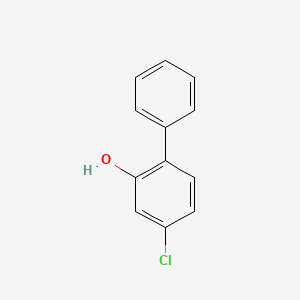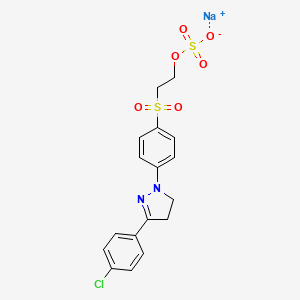
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a thienylamine core, substituted with a hydroxyphenylthio group and dimethylamine functionality. The hemioxalate salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate typically involves multi-step organic reactions. One common approach is the asymmetric bioreduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine using recombinant carbonyl reductases . The reaction conditions often involve the use of NADPH-dependent carbonyl reductase and glucose dehydrogenase to achieve high yield and enantiomeric purity .
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the biocatalytic system to enhance reaction efficiency. The use of fusion enzymes, such as CR2-L-GDH, has been shown to improve cofactor regeneration and catalytic efficiency, resulting in higher yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group in the precursor can be reduced to form the corresponding alcohol.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of chiral drugs and other complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: The compound’s stability and solubility make it suitable for use in industrial processes, including the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of duloxetine, the compound acts as a precursor that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved include the inhibition of serotonin and norepinephrine reuptake, which contributes to its antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamine: A key intermediate in the synthesis of duloxetine.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
Uniqueness
N,N-Dimethyl-3-(3-hydroxyphenylthio)-2-thienylamine hemioxalate is unique due to its specific substitution pattern and the presence of the hemioxalate salt form, which enhances its stability and solubility. This makes it particularly valuable in the synthesis of chiral drugs and other complex organic molecules.
Eigenschaften
CAS-Nummer |
134478-66-3 |
|---|---|
Molekularformel |
C28H32N2O6S4 |
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
3-[2-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid |
InChI |
InChI=1S/2C13H15NOS2.C2H2O4/c2*1-14(2)9-13-12(6-7-16-13)17-11-5-3-4-10(15)8-11;3-1(4)2(5)6/h2*3-8,15H,9H2,1-2H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JQJIDDDKVYSLFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.CN(C)CC1=C(C=CS1)SC2=CC=CC(=C2)O.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


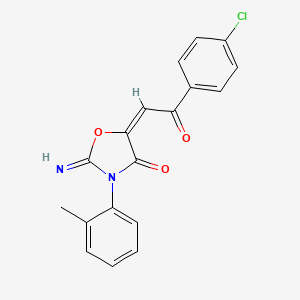
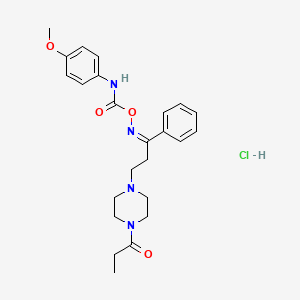
![oxalic acid;1-[3-[(5-phenyl-1H-pyrazol-3-yl)oxy]propyl]piperidine](/img/structure/B12762159.png)
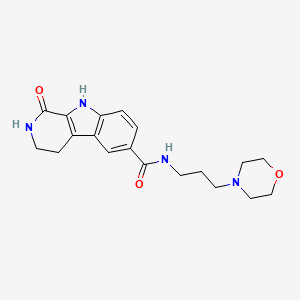

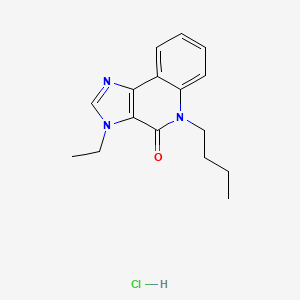
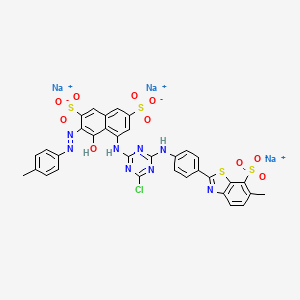

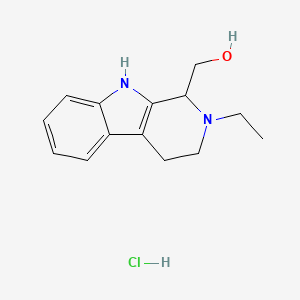
![2-(butylamino)-N-[2-[3-[2-[[2-(butylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12762213.png)
